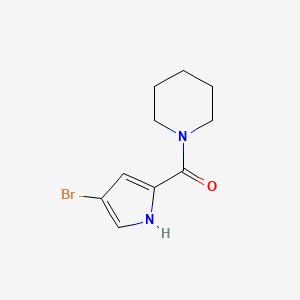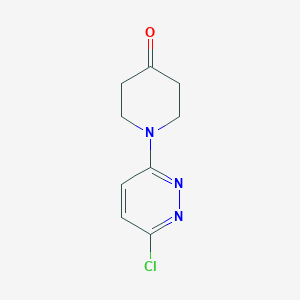![molecular formula C17H25BO5 B1272635 Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate CAS No. 480424-71-3](/img/structure/B1272635.png)
Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate
Vue d'ensemble
Description
“Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate” is a chemical compound. It is an important intermediate in many biologically active compounds . The empirical formula is C21H33BN2O5 and the molecular weight is 404.31 .
Molecular Structure Analysis
The molecular structure of this compound is complex, with a boron atom at its core surrounded by carbon and hydrogen atoms. The InChI key for this compound is YDXOOIAHGJQCCR-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid at room temperature . It has a molecular weight of 404.31 . More specific physical and chemical properties like melting point, boiling point, etc., are not available in the resources I have .Applications De Recherche Scientifique
Organic Synthesis and Drug Development
This compound is a valuable intermediate in the synthesis of complex organic molecules. It is particularly useful in the Suzuki-Miyaura cross-coupling reactions , which are pivotal for constructing carbon-carbon bonds in the pharmaceutical industry. This reaction is employed to synthesize various indazole derivatives , which have applications ranging from anticancer to antiviral treatments .
Material Science
In material science, the compound serves as a precursor for creating boron-doped carbon materials . These materials have potential applications in energy storage devices , such as batteries and supercapacitors, due to their enhanced electrical conductivity and stability .
Diagnostic Agents and Sensors
The boronic ester moiety of the compound can interact with diols and sugars, making it useful for developing glucose-sensitive polymers . These polymers can function as diagnostic agents, enabling self-regulated insulin release in diabetes treatment .
Nanotechnology
The compound’s ability to form stable complexes with various molecules makes it suitable for the creation of nanoparticles . These nanoparticles can be used for targeted drug delivery, particularly in the treatment of diseases like periodontitis , where it enhances the antimicrobial efficacy and anti-inflammatory functions of therapeutic agents .
Agricultural Chemistry
In agriculture, the compound is used to synthesize pesticides and herbicides . Its boronic ester functionality allows for the creation of compounds that can disrupt the growth and reproduction of pests and weeds, contributing to crop protection .
Photovoltaic Applications
Due to its electronic properties, the compound is explored for use in organic photovoltaic cells . It can be incorporated into the cell’s active layer to improve charge transfer and increase the efficiency of light-to-electricity conversion .
Catalysis
The compound is also used in catalysis, particularly in transition metal-catalyzed reactions . It can act as a ligand to stabilize metal catalysts, thereby enhancing the efficiency and selectivity of various chemical transformations .
Polymer Chemistry
Lastly, it finds application in polymer chemistry, where it is used to modify polymers and create boron-containing polymers . These polymers have unique properties, such as flame retardancy and neutron capture, which are valuable in advanced materials engineering .
Safety and Hazards
Mécanisme D'action
Target of Action
Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate, also known as 2-(tert-Butoxycarbonyloxy)phenylboronic acid pinacol ester, is a boronic acid derivative. Boronic acids and their derivatives are known to interact with various biological targets, including enzymes and receptors, where they can form reversible covalent bonds with active site serine or threonine residues .
Mode of Action
The compound’s mode of action is primarily through its boronic acid moiety. The boronic acid can form reversible covalent bonds with proteins, particularly at the active sites of enzymes. This allows the compound to modulate the activity of these enzymes . The exact mode of action can vary depending on the specific target and the environmental conditions.
Biochemical Pathways
The compound can affect various biochemical pathways depending on its specific targets. For instance, boronic acids are known to inhibit serine proteases, a class of enzymes that play key roles in numerous biological processes, including digestion, immune response, blood clotting, and cell cycle progression .
Pharmacokinetics
Boronic acids and their derivatives are generally well-absorbed and can distribute throughout the body due to their small size and polar nature .
Result of Action
The result of the compound’s action can vary depending on the specific targets and the physiological context. In general, by modulating the activity of its targets, the compound can influence various cellular processes and potentially exert therapeutic effects .
Action Environment
The action of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the reactivity of the boronic acid moiety and thus the compound’s interaction with its targets . Additionally, the presence of other molecules that can interact with the compound or its targets can also influence its action .
Propriétés
IUPAC Name |
tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] carbonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25BO5/c1-15(2,3)21-14(19)20-13-11-9-8-10-12(13)18-22-16(4,5)17(6,7)23-18/h8-11H,1-7H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWSZKSKLMRKJHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2OC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25BO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20378793 | |
| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl [2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl] Carbonate | |
CAS RN |
480424-71-3 | |
| Record name | 1,1-Dimethylethyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=480424-71-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl carbonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20378793 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.












![2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}acetohydrazide](/img/structure/B1272615.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}butanoic acid](/img/structure/B1272616.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N-(2-hydroxyethyl)-N-methyl-4-piperidinecarboxamide](/img/structure/B1272621.png)
![2-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-2-(4-methoxyphenyl)acetonitrile](/img/structure/B1272625.png)
